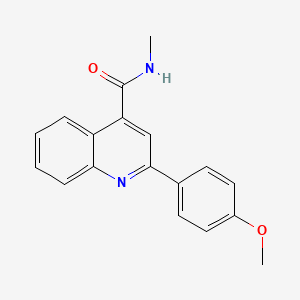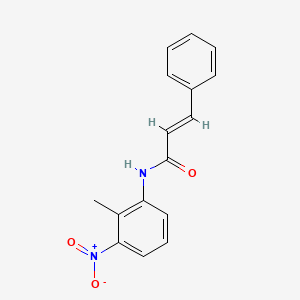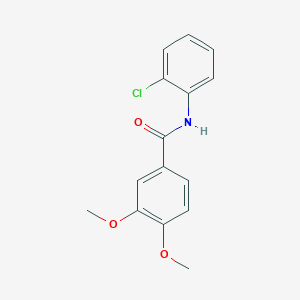
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide, also known as AG-014699, is a small molecule inhibitor that targets poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms and their inhibition can lead to the accumulation of DNA damage, ultimately leading to cell death. AG-014699 has been extensively studied for its potential use in cancer therapy.
作用机制
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide inhibits PARP enzymes, which are involved in DNA repair mechanisms. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes leads to the accumulation of DNA damage, ultimately leading to cell death. 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been shown to be a potent inhibitor of PARP enzymes.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been shown to have a selective effect on cancer cells with defects in DNA repair mechanisms. This selectivity is due to the fact that normal cells have intact DNA repair mechanisms, while cancer cells with defects in DNA repair mechanisms are more reliant on PARP enzymes for DNA repair. 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair mechanisms.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been extensively studied in preclinical models of cancer. Its selectivity for cancer cells with defects in DNA repair mechanisms makes it a promising candidate for cancer therapy. However, its multi-step synthesis process and specialized equipment requirements make it difficult to produce in large quantities. Additionally, its selectivity for cancer cells with defects in DNA repair mechanisms limits its potential use in cancers without these defects.
未来方向
For 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide include the development of more efficient synthesis methods and the identification of biomarkers that can predict response to treatment. Additionally, combination therapies with other DNA-damaging agents, such as chemotherapy or radiation therapy, are being explored to enhance the efficacy of 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide. Finally, the potential use of PARP inhibitors in other diseases, such as neurodegenerative diseases, is being investigated.
合成方法
The synthesis of 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide involves a series of chemical reactions starting from 2-chloro-4-nitroaniline. The nitro group is reduced to an amino group, followed by a series of reactions to introduce the quinoline and carboxamide moieties. The final step involves the introduction of the methoxyphenyl group. The synthesis of 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide is a multi-step process that requires specialized knowledge and equipment.
科学研究应用
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors have been shown to be effective in cancers with defects in DNA repair mechanisms, such as BRCA1/2 mutations. 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been shown to be effective in preclinical models of breast, ovarian, and lung cancers. Clinical trials have also shown promising results in patients with BRCA1/2-mutant cancers.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-19-18(21)15-11-17(12-7-9-13(22-2)10-8-12)20-16-6-4-3-5-14(15)16/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGUZHXDBBZYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-methylquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)


![4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5807755.png)

![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807805.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5807811.png)
![methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate](/img/structure/B5807821.png)
![{4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)
![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)
